molecular formula C25H34N2O4 B101620 KETONE, 4-(p-tert-BUTYLBENZYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL CAS No. 17766-62-0

KETONE, 4-(p-tert-BUTYLBENZYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL

Cat. No. B101620
CAS RN: 17766-62-0
M. Wt: 426.5 g/mol
InChI Key: SNMTWROJPBGTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and receptors, which play a role in inflammation and pain.

Biochemical And Physiological Effects

Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. The compound has also been shown to inhibit the growth of certain cancer cells. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with p-tert-butylbenzylamine to form an intermediate compound. This intermediate is then reacted with piperazine and acetic anhydride to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

17766-62-0

Product Name

KETONE, 4-(p-tert-BUTYLBENZYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C25H34N2O4/c1-25(2,3)20-9-7-18(8-10-20)17-26-11-13-27(14-12-26)24(28)19-15-21(29-4)23(31-6)22(16-19)30-5/h7-10,15-16H,11-14,17H2,1-6H3

InChI Key

SNMTWROJPBGTIB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Other CAS RN

17766-62-0

synonyms

4-(p-tert-Butylbenzyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone

Origin of Product

United States

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